![molecular formula C22H26FN3O5S B590494 N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide CAS No. 854898-46-7](/img/structure/B590494.png)
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Histone Deacetylase (HDAC) Inhibition for Alzheimer's Disease
Quinazolin-4-one derivatives, specifically designed and synthesized for selective HDAC6 inhibition, have shown promise in Alzheimer's disease treatment. These compounds, exhibiting nanomolar IC50 values, induced neurite outgrowth and enhanced synaptic activities of neuronal cells without toxic or mitogenic effects. Their ability to decrease zinc-mediated β-amyloid aggregation suggests a potential pathway for Alzheimer's disease intervention (Yu et al., 2013).
Antifolate Mechanisms Targeting Tumor Cells
N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid (BGC 945), a novel thymidylate synthase inhibitor, combines enzymatic inhibition with α-folate receptor-mediated targeting of tumor cells. This dual mechanism highlights the compound's potential for efficacy with lower toxicity, leveraging selective intracellular accumulation through α-folate receptor transport (Tochowicz et al., 2013).
Sulfonamide Bioactivity
The synthesis and bioactivity evaluation of novel sulfonamide derivatives have shown good activity against bacterial and fungal pathogens. Notably, certain compounds demonstrated significant antioxidant activity, underlining the therapeutic potential of sulfonamide derivatives in combating oxidative stress-related diseases (Subramanyam et al., 2017).
作用機序
Target of Action
Rosuvastatin (6R)-Lactone Impurity primarily targets HMG-CoA reductase , the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This enzyme converts 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonate, a precursor of cholesterol .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to a decrease in overall cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin (6R)-Lactone Impurity affects the mevalonate pathway , which is crucial for the production of cholesterol and other isoprenoids. The downstream effects include reduced synthesis of cholesterol, decreased low-density lipoprotein (LDL) levels, and potentially increased high-density lipoprotein (HDL) levels .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6R)-Lactone Impurity involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability and efficacy in reducing cholesterol levels.
Result of Action
At the molecular level, the inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . This triggers an upregulation of LDL receptors on hepatocyte surfaces, increasing the clearance of LDL from the bloodstream. The overall cellular effect is a reduction in cholesterol synthesis and an improvement in lipid profiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Rosuvastatin (6R)-Lactone Impurity. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, interactions with other medications can alter its metabolism and excretion, impacting its overall effectiveness .
生化学分析
Biochemical Properties
Rosuvastatin (6R)-Lactone Impurity is known to interact with various enzymes and proteins. It is a key player in the inhibition of the enzyme 3-hydroxy-3-methylglutarylcoenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate . This is the rate-limiting step of cholesterol biosynthesis in the liver .
Cellular Effects
The effects of Rosuvastatin (6R)-Lactone Impurity on cells are diverse. It has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rosuvastatin (6R)-Lactone Impurity exerts its effects at the molecular level through various mechanisms. It binds to the active site of HMG-CoA reductase, inhibiting the enzyme and thus reducing the production of mevalonate, a precursor of cholesterol .
Temporal Effects in Laboratory Settings
Over time, Rosuvastatin (6R)-Lactone Impurity has been observed to induce changes in the immune system of healthy volunteers with normal serum cholesterol . It has also been associated with changes in erythrocyte indices, glucose-regulatory hormones, CD8 + T cells, and haptoglobin .
Dosage Effects in Animal Models
The effects of Rosuvastatin (6R)-Lactone Impurity vary with different dosages in animal models . High-dose statin therapy was used by 26.3%, moderate dose by 69.2%, and low dose by 4.5% . Differences in baseline features, comorbidities, revascularisation, and usage of other evidence-based medications were adjusted for with multivariable regression .
Metabolic Pathways
Rosuvastatin (6R)-Lactone Impurity is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate .
Transport and Distribution
It is known that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that it localizes to this organelle .
特性
IUPAC Name |
N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-QBIMZIAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

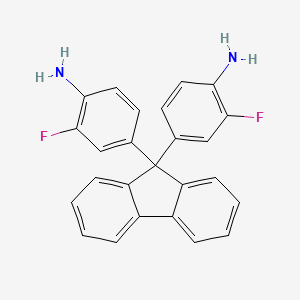

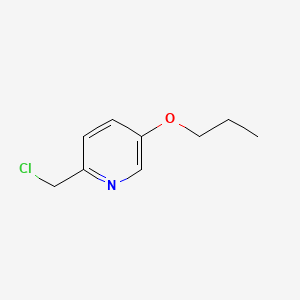




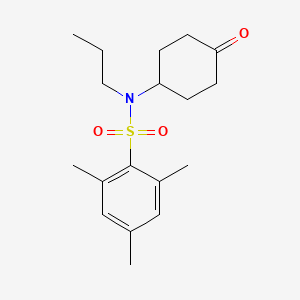
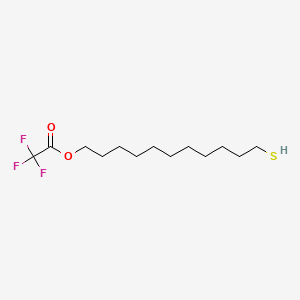
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

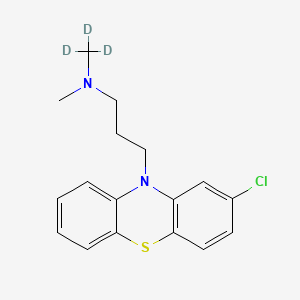

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)